Yoduro de etiltrifenilfosfonio

Descripción general

Descripción

Ethyltriphenylphosphonium iodide (ETPPI) is a white to slightly yellowish crystalline powder . It is a quaternary phosphonium salt mainly used for the advancement and/or curing of phenolic-based epoxy resins and thermosetting powder coatings . It is also involved in the synthesis of diarylmethine derivatives, phosphonium salts, and bismuth (III) polynuclear halide complexes, and asymmetric hydrogenation .

Synthesis Analysis

The synthesis of Ethyltriphenylphosphonium iodide involves the reaction of triphenylphosphine and iodine in toluene. The solution of bis-alkoxymethane is then added to the reaction mixture and allowed to stir for 5 hours at room temperature .

Molecular Structure Analysis

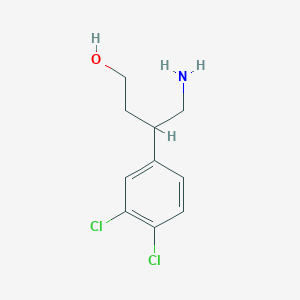

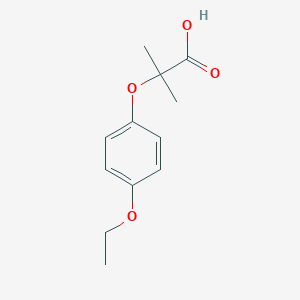

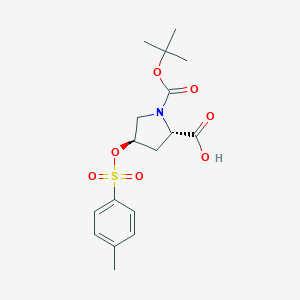

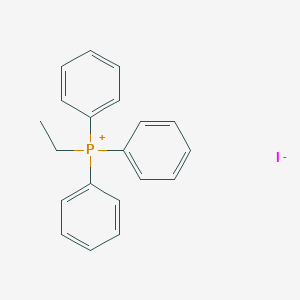

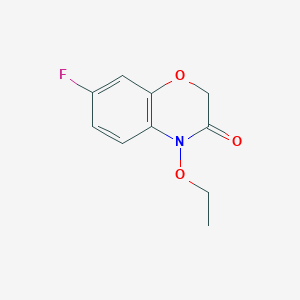

The molecular formula of Ethyltriphenylphosphonium iodide is C20H20IP . The molecular structure is based on structures generated from information available in ECHA’s databases .

Chemical Reactions Analysis

Ethyltriphenylphosphonium iodide is used as a Wittig reagent and phase transfer catalyst in organic synthesis. It can also be used in asymmetric hydrogenation and to make Bismuth (III) polynuclear complexes .

Physical And Chemical Properties Analysis

Ethyltriphenylphosphonium iodide has a molecular weight of 418.26. It appears as a white to almost white powder or crystal. It is light-sensitive and hygroscopic. It has a melting point of 166-173 °C . It is slightly soluble in water .

Aplicaciones Científicas De Investigación

Síntesis de derivados de diarilmetina

El yoduro de etiltrifenilfosfonio se utiliza en la síntesis de derivados de diarilmetina. Estos compuestos son significativos debido a su aplicación en la creación de tintes, pigmentos y diodos orgánicos emisores de luz (OLED). La sal de fosfonio actúa como un catalizador o intermedio para facilitar la formación de los enlaces carbono-carbono necesarios para construir el esqueleto de diarilmetina .

Preparación de sales de fosfonio

En química orgánica, las sales de fosfonio sirven como intermediarios importantes. El propio this compound es una sal de fosfonio y se puede usar para generar otras sales de este tipo a través de varias reacciones de sustitución. Estas sales son cruciales en las reacciones de Wittig, que se emplean ampliamente en la síntesis de alquenos .

Complejos de haluro polinuclear de bismuto(III)

Este compuesto participa en la formación de complejos de haluro polinuclear de bismuto(III). Estos complejos tienen aplicaciones potenciales en ciencia de materiales y catálisis debido a sus propiedades estructurales y electrónicas únicas. Pueden actuar como precursores para la síntesis de materiales basados en bismuto con funcionalidades novedosas .

Hidrogenación asimétrica

La hidrogenación asimétrica es un proceso clave en la producción de moléculas quirales, que son esenciales en productos farmacéuticos y agroquímicos. El this compound se puede usar como un ligando o un promotor de catalizador en tales reacciones, influyendo así en la enantioselectividad del proceso de hidrogenación .

Catalizador para la N,N-dimetilacion de aminas aromáticas primarias

El compuesto sirve como un catalizador eficiente para la N,N-dimetilacion de aminas aromáticas primarias utilizando carbonatos de metil alquilo. Esta reacción es importante para modificar las propiedades químicas de las aminas, lo que puede conducir al desarrollo de nuevos productos farmacéuticos y agroquímicos .

Catalizador de transferencia de fase en la síntesis de 3-hidroxi-flavonas

El this compound se utiliza como catalizador de transferencia de fase en la síntesis de Algar–Flynn–Oyamada de 3-hidroxi-flavonas a partir de calconas. Las 3-hidroxi-flavonas son compuestos con actividad biológica significativa y se estudian por sus posibles efectos terapéuticos .

Policondensación de metátesis en estado sólido

Esta aplicación implica el uso de this compound en policondensación de metátesis en estado sólido para formar monómeros de dipropeniltiofeno alquílico. Estos monómeros son valiosos en el campo de la química de polímeros para crear polímeros conductores con aplicaciones en electrónica .

Reacciones de Mizoroki-Heck y Tsuji-Trost

El this compound es un reactivo para la ciclización de Mizoroki-Heck y las reacciones de ciclización/lactonización de Tsuji-Trost en cascada. Estas reacciones son instrumentales en la síntesis de moléculas orgánicas complejas, particularmente en la construcción de compuestos cíclicos que prevalecen en los productos naturales y los productos farmacéuticos .

Mecanismo De Acción

Target of Action

Ethyltriphenylphosphonium iodide (ETPPI) is a versatile organic compound that primarily targets primary aromatic amines and chalcones . It acts as an efficient catalyst for the N,N-dimethylation of primary aromatic amines with methyl alkyl carbonates . It also serves as a phase transfer catalyst for the synthesis of 3-hydroxyflavones from chalcones via the Algar−Flynn−Oyamada synthesis .

Mode of Action

ETPPI is an iodophosphonium compound with excellent electrophilicity . It can participate in electrophilic substitution reactions, such as the electrophilic addition of alkenes and nucleophilic substitution reactions . Its high electrophilicity and reaction activity make it a useful reagent and intermediate in organic synthesis .

Biochemical Pathways

ETPPI is involved in the synthesis of diarylmethine derivatives, phosphonium salts, and bismuth (III) polynuclear halide complexes . It also plays a role in asymmetric hydrogenation . These reactions are crucial in the field of organic synthesis, contributing to the production of various organic compounds.

Pharmacokinetics

It is known to be slightly soluble in water , suggesting that its bioavailability may be influenced by its solubility. It is also soluble in organic solvents such as ether, chloroform, and dimethylformamide , which could potentially affect its distribution and elimination in the body.

Result of Action

The result of ETPPI’s action is the formation of various organic compounds through different reactions. For instance, it can catalyze the N,N-dimethylation of primary aromatic amines to form dimethylated amines . It can also catalyze the synthesis of 3-hydroxyflavones from chalcones . These reactions are essential in organic synthesis and medicinal chemistry.

Action Environment

The action of ETPPI can be influenced by environmental factors. It is sensitive to light and should be stored in conditions that avoid light . Its high reactivity and electrophilicity require safety measures during use, such as wearing protective gloves, glasses, and ensuring good ventilation in the laboratory . Furthermore, its stability and low toxicity allow it to act as a catalyst under certain conditions .

Safety and Hazards

Direcciones Futuras

The Ethyltriphenylphosphonium iodide market size is projected to reach approximately USD XX.X billion by 2031, up from USD XX.X billion in 2023. This growth is expected to occur at a CAGR of XX.X% during the forecast period from 2024 to 2031 . The market is experiencing notable growth across sectors such as construction, automotive, electronics, and more .

Propiedades

IUPAC Name |

ethyl(triphenyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20P.HI/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h3-17H,2H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAFUPJSGFVWPP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20IP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1052117 | |

| Record name | Ethyltriphenylphosphonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Phosphonium, ethyltriphenyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

4736-60-1 | |

| Record name | Ethyltriphenylphosphonium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4736-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyltriphenylphosphonium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004736601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, ethyltriphenyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyltriphenylphosphonium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyltriphenylphosphonium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.950 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLTRIPHENYLPHOSPHONIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XXZ2V239JN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Ethyltriphenylphosphonium iodide in organic synthesis?

A1: Ethyltriphenylphosphonium iodide serves as a crucial reagent in Wittig reactions. [] This reaction allows for the synthesis of alkenes from aldehydes or ketones, expanding the possibilities for constructing complex organic molecules. Specifically, Ethyltriphenylphosphonium iodide can be deprotonated to generate a phosphorus ylide, which acts as a nucleophile attacking the carbonyl group of aldehydes or ketones. [] This reaction proceeds through a four-membered ring intermediate and ultimately leads to the formation of an alkene and triphenylphosphine oxide.

Q2: Can you elaborate on the structural characterization of Ethyltriphenylphosphonium iodide?

A2: Ethyltriphenylphosphonium iodide crystallizes in the monoclinic crystal system with the space group P21/c. [] Its unit cell dimensions are a = 9.0703(3) Å, b = 19.0974(6) Å, c = 11.9927(3) Å, and β = 120.079(2)°. [] The unit cell volume is 1797.7 Å3, and it contains four molecules of the compound (Z = 4). [] While the provided abstracts do not specify molecular weight or spectroscopic data, these can be determined through techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Q3: Has Ethyltriphenylphosphonium iodide been investigated for applications beyond organic synthesis?

A3: While primarily recognized for its role in the Wittig reaction, Ethyltriphenylphosphonium iodide-based deep eutectic solvents have shown potential for separating toluene/heptane mixtures. [] This application highlights the versatility of this compound and its potential utility in industrial processes like the extraction of aromatics from naphtha.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128618.png)

![Bis[4-(2,3-dihydroxypropoxy)phenyl]methane](/img/structure/B128630.png)